2-(4-phenoxyphenyl)acetaldehyde

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-(4-phenoxyphenyl)acetaldehyde” were not found, aldehydes and ketones can be synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Brady’s test for aldehydes and ketones can be used to identify these compounds .

Molecular Structure Analysis

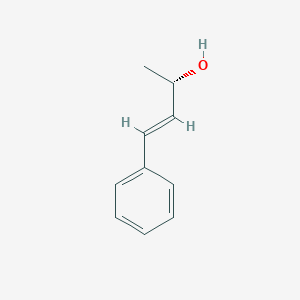

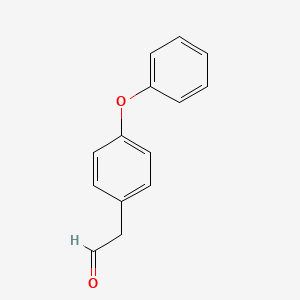

The molecular formula of “2-(4-phenoxyphenyl)acetaldehyde” is C14H12O2 . The carbon-to-oxygen double bond in aldehydes and ketones is quite polar, more polar than a carbon-to-oxygen single bond .

Chemical Reactions Analysis

Aldehydes and ketones can react with 2,4-dinitrophenylhydrazine to form solid derivatives . This reaction does not occur with alcohols .

Physical And Chemical Properties Analysis

Aldehydes and ketones, including “2-(4-phenoxyphenyl)acetaldehyde”, have boiling points higher than those of ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are soluble in water, and as the carbon chain increases in length, solubility in water decreases .

Scientific Research Applications

Role in Parkinsonism and Neurotoxicity

2-(4-phenoxyphenyl)acetaldehyde has been explored in the context of neurotoxicity and Parkinsonism. Studies reveal that acetaldehyde enhances parkinsonism induced by neurotoxins in mice, specifically damaging the nigrostriatal dopaminergic pathway. This enhancement is mediated through the inhibition of CYP450 2E1 isozyme by compounds like diethyldithiocarbamate, diallylsulfide, and phenylisothiocyanate. Interestingly, CYP 2E1 knockout mice showed reduced neurotoxin-induced lesions compared to wild-type animals, suggesting a role for CYP 2E1 and acetaldehyde in increasing the susceptibility of dopaminergic neurons to toxic events. This indicates that substances like ethanol and disulfiram could contribute to toxic parkinsonism in humans, targeting the basal ganglia. Furthermore, recent studies suggest epigenetic variations in CYP 2E1 contribute to Parkinson's disease susceptibility, reinforcing the link between environmental toxins and neurodegenerative diseases (Vaglini et al., 2013).

Alcohol's Physiological and Pathological Effects

Acetaldehyde, a close relative to 2-(4-phenoxyphenyl)acetaldehyde, is a primary metabolite of ethanol and plays a significant role in the physiological and pathological effects of alcohol consumption. Elevated levels of acetaldehyde during alcohol intoxication cause various symptoms like vasodilation, increased heart rate, lowered blood pressure, and sensations of dry mouth or throat. It also contributes to the development of several forms of cancer, liver cirrhosis, brain damage, cardiomyopathy, pancreatitis, and fetal alcohol syndrome. The balance between aversive and reinforcing effects of acetaldehyde determines individual behavioral and pathological outcomes related to alcohol consumption (Eriksson, 2001).

Protective Action Against Acetaldehyde Toxicity

Research has investigated the protective effects of compounds like ascorbic acid and sulfur compounds against acetaldehyde toxicity, which is common in heavy drinking and smoking. These compounds showed significant protection against acetaldehyde-induced anesthesia and lethality in rats. A combination of ascorbic acid, cysteine, and thiamin HCl provided almost complete protection, indicating potential pathways for building natural protection against chronic acetaldehyde toxicity from heavy alcohol consumption and smoking (Sprince et al., 1975).

Mechanism of Action

Target of Action

It’s known that aldehydes can interact with various biological molecules due to their high reactivity

Mode of Action

They can form adducts with DNA, proteins, and lipids, which may alter the function of these molecules .

Biochemical Pathways

For instance, they can be involved in the formation of acetals, which are stable and lack reactivity in neutral to strongly basic environments . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest that it could be absorbed and distributed in the body

Result of Action

For instance, they can cause oxidative stress, protein dysfunction, and DNA damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Phenoxyphenyl)acetaldehyde. For instance, the presence of other reactive species, pH, and temperature can affect the reactivity and stability of aldehydes . Moreover, the compound’s action can be influenced by its concentration and the presence of its targets in the environment .

Safety and Hazards

properties

IUPAC Name |

2-(4-phenoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEFWLAWEUALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629177 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenoxyphenyl)acetaldehyde | |

CAS RN |

109330-01-0, 202825-61-4 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.